REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:10]([C:12](=[CH:21]OCC)[C:13]([NH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])#[N:11]>>[C:10]([C:12](=[CH:21][NH:7][C:6]1[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:13]([NH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])#[N:11]
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Name
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|
Quantity
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0.05 mol
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Type
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reactant
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Smiles
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COC1=CC=C(N)C=C1
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Name
|
|
Quantity
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0.05 mol
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Type
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reactant
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Smiles
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C(#N)C(C(=O)NC(=O)OCC)=COCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |